molecular formula C11H18NO3P B15337326 Diethyl (2-Amino-4-methylphenyl)phosphonate

Diethyl (2-Amino-4-methylphenyl)phosphonate

Cat. No.: B15337326
M. Wt: 243.24 g/mol
InChI Key: DBEIUFJMLZFBDG-UHFFFAOYSA-N
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Description

Diethyl (2-Amino-4-methylphenyl)phosphonate is a chemical compound with the molecular formula C12H18NO2P It is a derivative of phenylphosphonic acid and contains an amino group and a methyl group on the benzene ring

Synthetic Routes and Reaction Conditions:

  • Phosphorylation Reaction: One common method involves the reaction of 2-amino-4-methylphenol with diethyl phosphite in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Reduction of Phosphonates: Another approach is the reduction of diethyl (2-nitro-4-methylphenyl)phosphonate using hydrogen gas in the presence of a palladium catalyst. This method provides a high yield of the desired product.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as diethyl (2-amino-4-methylphenyl)phosphonic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used for reduction reactions.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Diethyl (2-amino-4-methylphenyl)phosphonic acid

  • Reduction Products: Diethyl (2-amino-4-methylphenyl)amine

  • Substitution Products: Various alkylated derivatives

Scientific Research Applications

Diethyl (2-Amino-4-methylphenyl)phosphonate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Diethyl (2-Amino-4-methylphenyl)phosphonate is similar to other phenylphosphonate derivatives, such as Diethyl (2-nitro-4-methylphenyl)phosphonate and Diethyl (2-hydroxy-4-methylphenyl)phosphonate. its unique combination of an amino group and a methyl group on the benzene ring sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • Diethyl (2-nitro-4-methylphenyl)phosphonate

  • Diethyl (2-hydroxy-4-methylphenyl)phosphonate

  • Diethyl (2-chloro-4-methylphenyl)phosphonate

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-5-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5,12H2,1-3H3

InChI Key

DBEIUFJMLZFBDG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)C)N)OCC

Origin of Product

United States

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